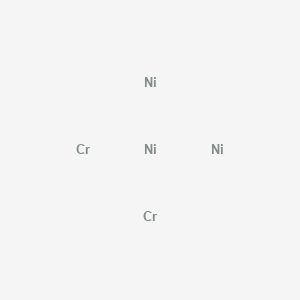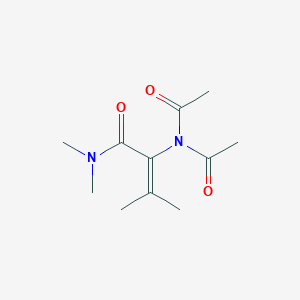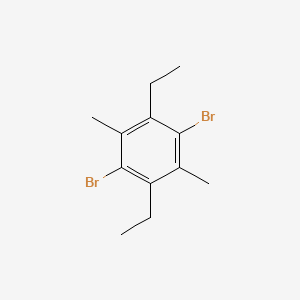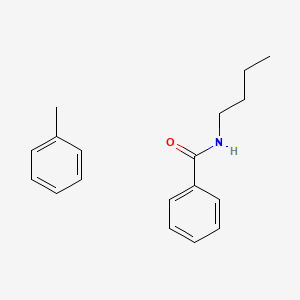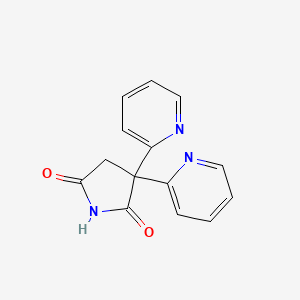
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with two pyridine groups at the 3-position and a dione functionality at the 2,5-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione typically involves the condensation of pyridine derivatives with succinimide or its analogs. One common method includes the reaction of N-hydroxysuccinimide with pyridine derivatives under controlled pH and temperature conditions . The reaction is often facilitated by the use of catalysts and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of pyrrolidine-2,5-dione derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts .
化学反应分析
Types of Reactions
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can engage in π-π interactions and hydrogen bonding with target proteins, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the pyridine substitutions.
Pyrrolidine-2-one: Lacks the dione functionality but retains the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure
Uniqueness
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is unique due to its dual pyridine substitutions, which enhance its ability to interact with a wide range of biological targets. This structural feature also provides greater versatility in chemical modifications, making it a valuable scaffold in drug discovery and development .
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
3,3-dipyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-12-9-14(13(19)17-12,10-5-1-3-7-15-10)11-6-2-4-8-16-11/h1-8H,9H2,(H,17,18,19) |
InChI 键 |
GVADIRWBLSWOQM-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=O)C1(C2=CC=CC=N2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


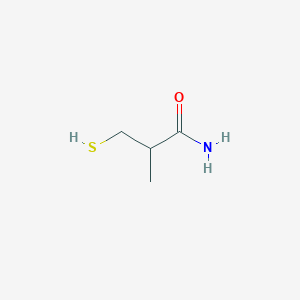
methanone](/img/structure/B14356559.png)
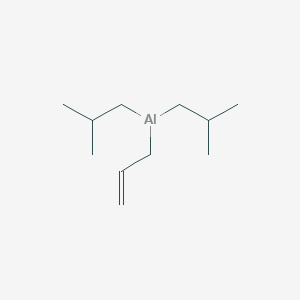
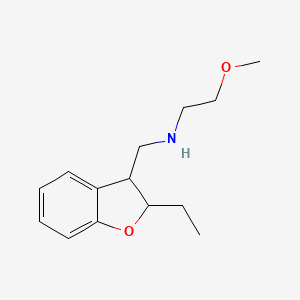
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
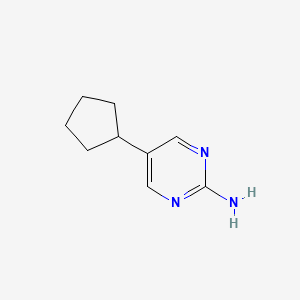

![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
